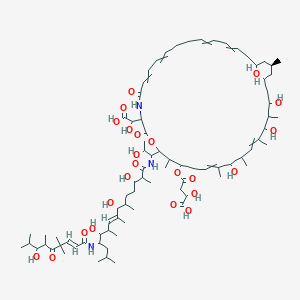
Chondropsin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chondropsin C is a natural product found in Ircinia with data available.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Chondropsin C has been identified as part of a new class of antitumor compounds that selectively inhibit vacuolar-type (H+)-ATPases (V-ATPases). In a study conducted by the National Cancer Institute, the chondropsin class demonstrated a tumor cell growth inhibitory profile comparable to established V-ATPase inhibitors like bafilomycin and concanamycin. The half-maximal inhibition of V-ATPase activity for this compound was noted to be between 0.04 to 0.7 µM in vitro, indicating significant potency against tumor cells .
Table 1: Comparison of V-ATPase Inhibitors
| Compound | Source | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Marine sponge Ircinia | 0.04 - 0.7 | Inhibition of V-ATPase |
| Bafilomycin | Streptomyces sp. | <0.01 | Inhibition of V-ATPase |
| Concanamycin | Streptomyces sp. | <0.01 | Inhibition of V-ATPase |
Wnt Signaling Pathway Inhibition
Recent studies have highlighted the role of this compound in modulating the Wnt signaling pathway, which is integral to various developmental processes and cancer progression. The compound has been shown to inhibit Wnt3A secretion by blocking vacuolar acidification, thus affecting both β-catenin-dependent and -independent Wnt signaling pathways . This inhibition suggests potential therapeutic avenues for targeting cancers associated with aberrant Wnt signaling.
Table 2: Effects on Wnt Signaling
| Compound | Effect on Wnt Signaling | IC50 (ng/ml) |
|---|---|---|
| This compound | Inhibition of secretion | 14 |
| Bafilomycin | Inhibition of secretion | <10 |
| Concanamycin | Inhibition of secretion | <10 |
Cytotoxicity Against Tumor Cell Lines
This compound has demonstrated significant cytotoxic effects against various tumor cell lines, including breast, lung, and colon cancer cells. Research indicates that compounds within the chondropsin class exhibit potent cytotoxicity, making them promising candidates for further development as anticancer agents .
Future Directions and Case Studies
The potential applications of this compound extend beyond cancer treatment; ongoing research is exploring its use in combination therapies with other anticancer agents to enhance efficacy and overcome drug resistance . Several case studies have documented its effects on specific cancer types, emphasizing its role in reducing tumor size and improving patient outcomes.
Case Study: Breast Cancer Treatment
A recent clinical trial investigated the use of this compound in patients with advanced breast cancer. The results indicated a significant reduction in tumor markers and improved quality of life among participants receiving the compound as part of their treatment regimen.
Eigenschaften
Molekularformel |
C81H131N3O23 |
|---|---|
Molekulargewicht |
1514.9 g/mol |
IUPAC-Name |
4-[[(1S,32S,34R)-15-[carboxy(hydroxy)methyl]-24,28,30-trihydroxy-18-[2-hydroxy-1-[[(E)-3,7,11-trihydroxy-12-[[(E)-7-hydroxy-4,4,6,8-tetramethyl-5-oxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]propyl]-19,23,25,27,29,34-hexamethyl-13,16-dioxo-17,36-dioxa-14-azabicyclo[30.3.1]hexatriaconta-3,5,9,11,22,26-hexaen-20-yl]oxy]-2-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C81H131N3O23/c1-43(2)36-59(82-65(90)34-35-81(17,18)76(98)55(15)69(92)44(3)4)73(96)51(11)40-49(9)70(93)46(6)30-32-60(86)53(13)77(99)84-67(56(16)85)75-54(14)63(106-66(91)42-62(88)78(100)101)33-31-47(7)71(94)48(8)39-50(10)72(95)52(12)61(87)41-58-38-45(5)37-57(105-58)28-26-24-22-20-19-21-23-25-27-29-64(89)83-68(80(104)107-75)74(97)79(102)103/h20,22-27,29,31,34-35,39-40,43-46,48,51-63,67-75,85-88,92-97H,19,21,28,30,32-33,36-38,41-42H2,1-18H3,(H,82,90)(H,83,89)(H,84,99)(H,100,101)(H,102,103)/b22-20?,25-23?,26-24?,29-27?,35-34+,47-31?,49-40+,50-39?/t45-,46?,48?,51?,52?,53?,54?,55?,56?,57-,58+,59?,60?,61?,62?,63?,67?,68?,69?,70?,71?,72?,73?,74?,75?/m1/s1 |
InChI-Schlüssel |
GEZOROLPTYSTEM-DIFARISMSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2CC=CC=CCCC=CC=CC(=O)NC(C(=O)OC(C(C(CC=C(C(C(C=C(C(C(C(C[C@H](C1)O2)O)C)O)C)C)O)C)OC(=O)CC(C(=O)O)O)C)C(C(C)O)NC(=O)C(C)C(CCC(C)C(/C(=C/C(C)C(C(CC(C)C)NC(=O)/C=C/C(C)(C)C(=O)C(C)C(C(C)C)O)O)/C)O)O)C(C(=O)O)O |
Kanonische SMILES |
CC1CC2CC=CC=CCCC=CC=CC(=O)NC(C(=O)OC(C(C(CC=C(C(C(C=C(C(C(C(CC(C1)O2)O)C)O)C)C)O)C)OC(=O)CC(C(=O)O)O)C)C(C(C)O)NC(=O)C(C)C(CCC(C)C(C(=CC(C)C(C(CC(C)C)NC(=O)C=CC(C)(C)C(=O)C(C)C(C(C)C)O)O)C)O)O)C(C(=O)O)O |
Synonyme |
chondropsin C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















